molecular formula C19H28O2 B14729121 Benzyl 6-cyclohexylhexanoate CAS No. 6282-68-4

Benzyl 6-cyclohexylhexanoate

Cat. No.: B14729121
CAS No.: 6282-68-4
M. Wt: 288.4 g/mol
InChI Key: FSAKNPWXTLCJDU-UHFFFAOYSA-N
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Description

Benzyl 6-cyclohexylhexanoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a benzyl group attached to a 6-cyclohexylhexanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-cyclohexylhexanoate typically involves the esterification reaction between benzyl alcohol and 6-cyclohexylhexanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: Benzyl 6-cyclohexylhexanoate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, 6-cyclohexylhexanol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 6-cyclohexylhexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Benzyl 6-cyclohexylhexanoate primarily involves its hydrolysis to benzyl alcohol and 6-cyclohexylhexanoic acid. This hydrolysis can be catalyzed by esterases or acidic conditions. The benzyl alcohol can further undergo oxidation or reduction reactions, depending on the environmental conditions.

Molecular Targets and Pathways:

    Esterases: Enzymes that catalyze the hydrolysis of ester bonds.

    Oxidative Pathways: Involving enzymes like alcohol dehydrogenase and aldehyde dehydrogenase.

Comparison with Similar Compounds

    Benzyl acetate: Another ester with a benzyl group, but with an acetate moiety instead of 6-cyclohexylhexanoate.

    Cyclohexyl acetate: An ester with a cyclohexyl group and an acetate moiety.

    Benzyl benzoate: An ester with a benzyl group and a benzoate moiety.

Uniqueness: Benzyl 6-cyclohexylhexanoate is unique due to the presence of both a benzyl group and a cyclohexylhexanoate moiety, which imparts distinct chemical and physical properties compared to other esters

Properties

CAS No.

6282-68-4

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

benzyl 6-cyclohexylhexanoate

InChI

InChI=1S/C19H28O2/c20-19(21-16-18-13-7-2-8-14-18)15-9-3-6-12-17-10-4-1-5-11-17/h2,7-8,13-14,17H,1,3-6,9-12,15-16H2

InChI Key

FSAKNPWXTLCJDU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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